Magnesium, bromo(5-bromo-2-thienyl)-
Description
Direct Formation from Halogenated Thiophenes
The traditional and most direct route to Grignard reagents involves the reaction of an organic halide with magnesium metal. wikipedia.org In the case of 5-bromo-2-thienylmagnesium bromide, this involves the oxidative addition of magnesium to 2,5-dibromothiophene (B18171).
The formation of 5-bromo-2-thienylmagnesium bromide from 2,5-dibromothiophene involves the insertion of magnesium metal into one of the carbon-bromine bonds. This reaction is typically carried out in an ether-based solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, which stabilizes the resulting Grignard reagent. wikipedia.orgyoutube.com The general reaction is as follows:
Br-C4H2S-Br + Mg -> Br-C4H2S-MgBr
The mechanism of this oxidative addition involves the transfer of electrons from the magnesium metal to the organic halide. youtube.comyoutube.com This process is often subject to an induction period, as the magnesium metal is typically coated with a passivating layer of magnesium oxide which inhibits the reaction. wikipedia.org
The regioselectivity of the magnesium insertion into 2,5-dibromothiophene is a critical aspect. The electronic properties of the thiophene (B33073) ring influence which C-Br bond is more susceptible to reaction.
To overcome the passivating oxide layer and enhance the reactivity of magnesium, various activation techniques are employed. wikipedia.orgstackexchange.com These methods are crucial for ensuring a reliable and efficient Grignard formation.
Mechanical Activation: Methods such as in-situ crushing of magnesium pieces, rapid stirring, and sonication can physically break the oxide layer, exposing fresh, reactive metal surfaces. wikipedia.orgstackexchange.com Dry stirring of magnesium turnings in an inert atmosphere has also been reported to be effective. researchgate.net
Chemical Activation: Common activating agents include iodine, methyl iodide, and 1,2-dibromoethane (B42909). wikipedia.orgstackexchange.com 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual indicator of activation, and the byproducts are harmless. wikipedia.orgstackexchange.com A small amount of a preformed Grignard reagent can also act as an initiator. wikipedia.org
Rieke Magnesium: This is a highly reactive form of magnesium prepared by the reduction of an anhydrous magnesium salt, such as magnesium chloride, with an alkali metal like potassium. wikipedia.orgriekemetals.com Rieke magnesium can facilitate Grignard reagent formation at significantly lower temperatures, even as low as -78°C, which is beneficial for preparing thermally unstable or highly functionalized Grignard reagents. organic-chemistry.orgorgsyn.orgriekemetals.com
Additives: The use of additives like diisobutylaluminum hydride (DIBAH) can activate the magnesium surface and dry the reaction mixture, allowing for controlled initiation of the Grignard formation at lower temperatures. researchgate.net
| Activation Technique | Description | Advantages |
| Mechanical Activation | Physical disruption of the MgO layer (e.g., stirring, sonication). wikipedia.orgresearchgate.net | Simple, avoids chemical contaminants. wikipedia.org |
| Chemical Activation | Use of initiators like I2, 1,2-dibromoethane. wikipedia.orgstackexchange.com | Effective and widely used. wikipedia.org |
| Rieke Magnesium | Highly reactive magnesium powder from salt reduction. wikipedia.orgriekemetals.com | Enables low-temperature reactions and formation of difficult Grignards. organic-chemistry.orgriekemetals.com |
| Additives | Use of compounds like DIBAH. researchgate.net | Allows for controlled initiation at lower temperatures. researchgate.net |
Halogen-Magnesium Exchange Reactions
An alternative and often more selective method for preparing Grignard reagents is the halogen-magnesium exchange. wikipedia.org This reaction involves the transfer of a magnesium atom from a pre-existing Grignard reagent to an organic halide.
Isopropylmagnesium halides, such as isopropylmagnesium chloride (i-PrMgCl), are frequently used for halogen-magnesium exchange reactions. wikipedia.orgwikipedia.org A significant advancement in this area is the use of the "Turbo Grignard" reagent, i-PrMgCl·LiCl. wikipedia.org The addition of lithium chloride to i-PrMgCl increases the rate and efficiency of the halogen-magnesium exchange, allowing the reaction to proceed under milder conditions. wikipedia.orgclockss.org This enhanced reactivity is attributed to the formation of a more soluble and reactive magnesium ate complex. These reagents are particularly useful for preparing functionalized aryl and heteroaryl Grignard reagents that are difficult to synthesize via direct oxidative addition. wikipedia.orgclockss.org
Halogen-magnesium exchange reactions often exhibit high regioselectivity, which is a significant advantage when working with polyhalogenated substrates like 2,5-dibromothiophene. The selectivity is influenced by several factors:
Halogen Identity: The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This allows for selective exchange of one halogen over another in a di- or polyhalogenated compound.
Electronic Effects: Electron-withdrawing groups on the aromatic or heterocyclic ring accelerate the rate of exchange. harvard.edu In the case of 2,5-dibromothiophene, the electronic nature of the thiophene ring and any other substituents would direct the exchange to a specific position.
Chelating Groups: The presence of a chelating group ortho to a halogen can direct the exchange to that position by coordinating with the magnesium reagent. harvard.edu
Thermodynamic vs. Kinetic Control: The regioselectivity can sometimes be influenced by the reaction conditions. For instance, in the Br/Mg exchange on 2,5-dibromopyridine (B19318) using iPrMgCl·LiCl, the thermodynamically more favored product is formed. nih.gov
For 2,5-dibromothiophene, the Br/Mg exchange with a reagent like sBu2Mg·2LiOR can be tuned. For example, the Br/Mg exchange on 2,5-dibromo-3-methylthiophene (B84023) with a specific bimetallic reagent in the presence of PMDTA leads to the formation of the less sterically hindered magnesium species. nih.gov
While magnesium-based exchange systems are highly effective, other metal-halogen exchange systems also exist, primarily involving organolithium reagents. wikipedia.org
Lithium-Halogen Exchange: This is a very common method for preparing organolithium compounds. wikipedia.org The reaction is typically very fast, often faster than nucleophilic addition. wikipedia.org However, organolithium reagents are generally more reactive and less functional-group tolerant than their Grignard counterparts. They can also be more prone to side reactions, such as nucleophilic attack on the heterocyclic ring, often requiring cryogenic temperatures. nih.gov
Zinc-Halogen Exchange: Organozinc reagents can also be prepared via halogen-metal exchange. wikipedia.org These reagents are generally less reactive than Grignard reagents, which can be an advantage when high chemoselectivity is required.
Bimetallic Systems: The use of bimetallic reagents, such as sBu2Mg·2LiOR, offers a powerful tool for achieving high regioselectivity in Br/Mg exchanges on dibromoarenes and heteroarenes. nih.govnih.gov These systems can operate under mild conditions and their selectivity can be finely tuned by the addition of Lewis donor additives like PMDTA. nih.govnih.gov
| Exchange System | Reagent Example | Key Features |
| Magnesium-Halogen | i-PrMgCl·LiCl | Good functional group tolerance, high regioselectivity, milder conditions. wikipedia.orgclockss.org |
| Lithium-Halogen | n-BuLi | Very fast exchange, but reagents are highly reactive and less selective. wikipedia.orgnih.gov |
| Bimetallic (Li/Mg) | sBu2Mg·2LiOR | Excellent regioselectivity, tunable with additives. nih.govnih.gov |
Properties
IUPAC Name |
magnesium;5-bromo-2H-thiophen-2-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrS.BrH.Mg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHOENYROFTJJB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]SC(=C1)Br.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2MgS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation Pathways of 5 Bromo 2 Thienylmagnesium Bromide
Advancements in Grignard Reagent Synthesis
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of Grignard reagents. This methodology involves pumping the organohalide precursor over a stationary bed of magnesium metal, often in a packed-bed or a continuous stirred-tank reactor (CSTR) system. gordon.edugoogle.comyoutube.com This approach offers significant advantages, including dramatically improved heat transfer, which is crucial for managing the strong exotherms characteristic of Grignard formation. youtube.com The small reactor volume and enhanced heat management significantly reduce the risks of thermal runaway and explosions that can be a concern in large-scale batch operations. google.com
The continuous process allows for a steady state to be achieved, ensuring consistent product quality and concentration. gordon.edu This method also minimizes the formation of byproducts, such as those from Wurtz coupling, which can become more pronounced in batch reactors over time as the relative concentrations of reactants change. youtube.com
From a scalability perspective, continuous flow systems offer clear benefits. They can be run for extended periods, enabling the production of large quantities of reagent with a small operational footprint. Research has demonstrated the robustness of this approach, with some systems operating for over 48 hours, achieving high conversion rates and significant daily productivity. google.com The transition from laboratory to pilot scale has been successfully demonstrated, with systems capable of producing Grignard reagents at rates of up to 15-20 liters per hour. youtube.com This scalability is critical for industrial applications where large volumes of reagents like 5-bromo-2-thienylmagnesium bromide are required.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Representative Grignard Reagents This table presents generalized data for Grignard reagent synthesis to illustrate the advantages of continuous flow processing.
| Parameter | Traditional Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk of thermal runaway due to large reaction volume. | Inherently safer due to small holdup volume and superior heat exchange. youtube.comgoogle.com |
| Conversion Rate | Typically around 85%. google.com | Can be increased to over 98%. google.com |
| Productivity | Limited by batch size and downtime. | Capable of multi-day operation, yielding up to 1.5 kg/day. google.com |
| Scalability | Scaling up is complex and increases safety risks. | Readily scalable by extending run time or using larger reactors. youtube.com |
| Side Products | More prone to side reactions like Wurtz coupling. youtube.com | Reduced side product formation due to stable, controlled conditions. youtube.com |
A key advancement in Grignard synthesis is the ability to generate the reagent in situ and use it immediately in a subsequent reaction step, a process known as telescoping. youtube.com This is often accomplished within a multi-stage continuous flow setup. The freshly prepared Grignard reagent flows from the generation reactor directly into a second reactor where it is combined with an electrophile. This strategy is exceptionally powerful as it avoids the isolation and storage of the highly reactive and sensitive Grignard reagent, minimizing decomposition due to exposure to air or moisture. youtube.com
The success of continuous flow and in situ generation hinges on precise process control, which is achieved through the implementation of Process Analytical Technology (PAT). These tools allow for real-time, in-line monitoring of the reaction as it occurs. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are particularly valuable. By inserting a probe directly into the reaction stream, chemists can continuously track critical parameters. For instance, the concentration of the starting halide (e.g., 2,5-dibromothiophene) can be monitored to determine the rate of consumption, while the appearance and concentration of the R-MgBr species can be directly observed to confirm its formation and stability. rroij.com This continuous feedback loop enables tight control over the process, ensuring the reaction proceeds optimally and safely.
Table 2: In Situ Monitoring Techniques for Grignard Reagent Formation
| Analytical Technique | Information Provided | Advantages |
|---|---|---|
| FTIR Spectroscopy | Real-time concentration of organic halide and Grignard reagent. | Provides continuous data on reaction initiation, progression, and completion. rroij.com |
| Raman Spectroscopy | Elucidation of organometallic species and reaction mechanisms. | Excellent for monitoring species in solution and understanding complex reaction pathways. |
| Titration (automated) | Quantification of active Grignard reagent concentration. | Allows for verification of reagent quality and concentration before use in subsequent steps. rroij.com |
Mechanistic Insights and Transformative Reactions of 5 Bromo 2 Thienylmagnesium Bromide
Fundamental Reactivity Patterns of Thienyl Grignard Reagents
The chemical behavior of 5-bromo-2-thienylmagnesium bromide is intrinsically linked to the fundamental principles that govern all Grignard reagents, namely the nucleophilicity of the carbon-magnesium bond and the dynamic equilibria present in solution.
Nucleophilicity of the Carbon-Magnesium Bond
The carbon-magnesium (C-Mg) bond in Grignard reagents is highly polarized, with the carbon atom bearing a partial negative charge and the magnesium atom a partial positive charge. This polarization imparts significant nucleophilic character to the carbon atom, making it a powerful tool for attacking electrophilic centers. masterorganicchemistry.comyoutube.com In the case of 5-bromo-2-thienylmagnesium bromide, the carbon at the 2-position of the thiophene (B33073) ring acts as the nucleophile. This nucleophilicity is the driving force behind its utility in forming new carbon-carbon bonds, a cornerstone of organic synthesis. leah4sci.com The reactivity of the Grignard reagent is so pronounced that it will react with any available protic solvent, such as water, to form the corresponding hydrocarbon, in this case, 2-bromothiophene. chemguide.co.uk
Schlenk Equilibrium and Aggregation States in Solution
In ethereal solvents like tetrahydrofuran (B95107) (THF), Grignard reagents exist not as simple monomers (RMgX) but as a complex mixture of species governed by the Schlenk equilibrium. wikipedia.orgacs.org This equilibrium involves the disproportionation of the Grignard reagent into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂):
2 RMgX ⇌ R₂Mg + MgX₂ wikipedia.org
Carbon-Carbon Bond Forming Reactions
The nucleophilic nature of 5-bromo-2-thienylmagnesium bromide makes it an excellent reagent for the formation of new carbon-carbon bonds. Among the most significant of these reactions are transition-metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
The Kumada-Corriu coupling, first reported independently by the groups of Kumada and Corriu in 1972, is a cross-coupling reaction that utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction has proven to be a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
Both nickel and palladium complexes are effective catalysts for the Kumada-Corriu coupling reaction. The general catalytic cycle for both metals involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Nickel Catalysis: Nickel catalysts, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), are often used for Kumada couplings. ottokemi.com The catalytic cycle is generally believed to proceed through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) pathway. In the widely accepted Ni(0)/Ni(II) cycle, the active Ni(0) species undergoes oxidative addition with the organic halide. Subsequent transmetalation with the Grignard reagent, followed by reductive elimination, yields the cross-coupled product and regenerates the Ni(0) catalyst.
Palladium Catalysis: Palladium catalysts, such as Pd(PPh₃)₄ or systems generated in situ from a palladium source and a phosphine (B1218219) ligand, are also highly effective. masterorganicchemistry.comresearchgate.net The mechanism is analogous to that of nickel, involving a Pd(0)/Pd(II) catalytic cycle. The palladium(0) catalyst first undergoes oxidative addition to the organic halide. This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the desired product and regenerate the active Pd(0) species. wikipedia.org
The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the Kumada-Corriu coupling of 5-bromo-2-thienylmagnesium bromide with various aryl halides. Research in this area continues to explore more efficient and versatile catalytic systems for this important transformation.
Kumada-Corriu Coupling
Mechanistic Pathways (Oxidative Addition, Reductive Elimination)
The reactivity of 5-bromo-2-thienylmagnesium bromide in cross-coupling reactions is governed by a catalytic cycle that primarily involves two key mechanistic steps: oxidative addition and reductive elimination. libretexts.org
Oxidative Addition: This is often the rate-determining step in the catalytic cycle. libretexts.org It involves the insertion of a low-valent transition metal catalyst, typically a palladium(0) or nickel(0) complex, into the carbon-bromine bond of an organic halide. libretexts.org In the context of reactions involving 5-bromo-2-thienylmagnesium bromide, the Grignard reagent itself is typically formed in situ from 2,5-dibromothiophene (B18171). The subsequent cross-coupling partner, an aryl or vinyl halide, undergoes oxidative addition with the metal catalyst. This process increases the oxidation state of the metal by +2 (e.g., Pd(0) to Pd(II)) and creates a new organometallic intermediate. libretexts.org
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic fragments that were brought together on the metal center are joined, forming a new carbon-carbon bond. libretexts.org The transition metal is reduced back to its original lower oxidation state, allowing it to re-enter the catalytic cycle. For instance, a Pd(II) intermediate will reductively eliminate the coupled product and regenerate the Pd(0) catalyst. libretexts.org The formation of a Grignard reagent itself, such as by treating an alkyl halide with magnesium, can also be described as an oxidative addition process. libretexts.org
Application in Polythiophene Polymerization (Living and Quasi-Living Polymerization)
5-bromo-2-thienylmagnesium bromide is a key monomer in the synthesis of regioregular poly(3-alkylthiophenes) (P3ATs) through Grignard Metathesis (GRIM) polymerization. This method can proceed via a quasi-"living" chain growth mechanism, which allows for the synthesis of polymers with predetermined molecular weights and relatively narrow molecular weight distributions. core.ac.uk The "living" nature of the polymerization means that the propagating chain ends remain active until intentionally terminated. warwick.ac.ukresearchgate.net
In a typical GRIM polymerization, 2,5-dibromo-3-alkylthiophene is treated with a Grignard reagent like methylmagnesium bromide to form the corresponding 2-bromo-5-chloromagnesium-3-alkylthiophene monomer in situ. A nickel catalyst, such as Ni(dppp)Cl2, then initiates the polymerization. core.ac.uk The polymerization displays characteristics of a living process, as evidenced by the increase in polymer molecular weight upon sequential addition of more monomer. core.ac.uk While not always a true "living" polymerization due to some side reactions, the quasi-living nature of GRIM polymerization enables the synthesis of block copolymers by adding different thiophene monomers sequentially. core.ac.ukresearchgate.net This controlled polymerization technique is crucial for creating well-defined polymeric architectures with tailored electronic and photonic properties. core.ac.uk
| Polymerization Type | Key Features | Resulting Polymer Characteristics |
| Living Polymerization | No termination or transfer reactions. Propagating sites remain active. warwick.ac.uk | Predetermined molecular weight, narrow molecular weight distribution, ability to form block copolymers. core.ac.uk |
| Quasi-Living Polymerization | Predominantly chain growth with minimal termination/transfer. core.ac.uk | Controlled molecular weight and relatively narrow polydispersity index (PDI) (e.g., 1.2-1.5). core.ac.uk |
Negishi Coupling
The Negishi coupling is a versatile palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. organic-chemistry.org While 5-bromo-2-thienylmagnesium bromide is a Grignard reagent, it can be readily converted into the corresponding organozinc species in situ by transmetalation with a zinc salt like ZnCl2. This allows for its participation in Negishi coupling reactions.
This reaction is known for its high functional group tolerance and its ability to form carbon-carbon bonds under mild conditions. orgsyn.orgorgsyn.org For example, 5-bromo-2-thienylzinc chloride, derived from the Grignard reagent, can be coupled with various aryl and heteroaryl halides to synthesize a wide range of substituted thiophenes. nih.gov The reaction is highly efficient for creating unsymmetrical biaryls. organic-chemistry.org
A typical Negishi coupling involves the oxidative addition of the organic halide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orgnih.gov
Suzuki-Miyaura Coupling (via derived intermediates or with brominated thiophenes)
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.org 5-bromo-2-thienylmagnesium bromide can be utilized in Suzuki-Miyaura coupling in a couple of ways.
Firstly, the Grignard reagent can be converted into a thiophenylboronic acid or ester intermediate. This intermediate can then be coupled with various organic halides. uni-muenchen.de Secondly, and more directly, 5-bromo-2-thienylmagnesium bromide can be used to synthesize more complex brominated thiophenes which then act as the halide partner in a Suzuki-Miyaura coupling. For instance, regioselective functionalization of halogenated heterocycles is a key application of this reaction. nih.govresearchgate.net
The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions, the low toxicity of the boron reagents, and its tolerance of a wide range of functional groups. nih.govresearchgate.net The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (where the organic group is transferred from boron to the palladium center), and reductive elimination. libretexts.orgillinois.edu This reaction has been successfully applied to the synthesis of 2-(bromomethyl)-5-aryl-thiophenes from 2-bromo-5-(bromomethyl)thiophene (B1590285) and various aryl boronic acids. nih.govresearchgate.net
| Coupling Reaction | Organometallic Reagent | Coupling Partner | Catalyst |
| Negishi | Organozinc | Organic Halide | Palladium or Nickel organic-chemistry.orgorgsyn.org |
| Suzuki-Miyaura | Organoboron | Organic Halide/Triflate | Palladium libretexts.orgnih.gov |
Homo-coupling Reactions (Iron- and Copper-Catalyzed)
Homo-coupling reactions involve the joining of two identical organic fragments. 5-bromo-2-thienylmagnesium bromide can undergo homo-coupling to form 5,5'-dibromo-2,2'-bithiophene. This can be achieved using catalysts based on more earth-abundant and less toxic metals like iron and copper. conicet.gov.ar
Iron-Catalyzed Homo-coupling: Iron nanoparticles, generated in situ from iron(II) chloride, can efficiently catalyze the homo-coupling of Grignard reagents at room temperature. conicet.gov.ar The reaction is thought to proceed through the formation of an organoiron intermediate. researchgate.net This method has been successfully applied to various aryl and heteroaryl Grignard reagents, including those derived from thiophene. conicet.gov.ar
Copper-Catalyzed Homo-coupling: Similar to iron, copper nanoparticles generated from copper(II) chloride can also promote the homo-coupling of Grignard reagents. conicet.gov.ar The traditional Ullmann reaction, which uses copper, is a well-known homo-coupling method for aryl halides. nih.govbeilstein-journals.org The copper-catalyzed coupling of Grignard reagents provides a milder alternative to the high temperatures often required for the classic Ullmann reaction. conicet.gov.ar
Nucleophilic Addition Reactions
As a Grignard reagent, 5-bromo-2-thienylmagnesium bromide is a potent nucleophile and a strong base. It readily participates in nucleophilic addition reactions with a variety of electrophiles. A common application is the reaction with aldehydes and ketones to form secondary and tertiary alcohols, respectively. For example, it can react with aldehydes in a condensation reaction to produce 1-(2-thienyl)-carbinols. These reactions are fundamental in organic synthesis for the construction of more complex molecular frameworks.
Control of Reaction Selectivity and Efficiency
The selectivity and efficiency of reactions involving 5-bromo-2-thienylmagnesium bromide are profoundly influenced by the choice of solvent and the presence of salt additives, most notably lithium chloride (LiCl).
Solvent Systems: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are essential for the formation and stability of Grignard reagents. They solvate the magnesium center, preventing aggregation and maintaining reactivity. The specific solvent can also influence reaction outcomes. For instance, in the 1,8-addition to α-(2-thienylidene)-β-ketosulfones, a mixed solvent system of diethyl ether and dioxane was crucial for achieving high regioselectivity. researchgate.net
Influence of LiCl Additive: The addition of LiCl to a Grignard reagent solution can dramatically enhance its reactivity and solubility, leading to what are often termed "Turbo-Grignard" reagents. vander-lingen.nlnih.gov The beneficial effects of LiCl are attributed to several factors. Ab initio molecular dynamics simulations and other studies have shown that LiCl breaks down the polymeric aggregates that Grignard reagents typically form in solution. organic-chemistry.orgvander-lingen.nlresearchgate.net This disaggregation increases the concentration of reactive monomeric species. Furthermore, LiCl shifts the Schlenk equilibrium in favor of the more nucleophilic diorganomagnesium species (R₂Mg), which can accelerate the rate of reaction. nih.govacs.org This enhanced reactivity allows for reactions, such as Br/Mg exchange, to occur under much milder conditions (e.g., lower temperatures) and with greater efficiency, tolerating a wider range of sensitive functional groups. organic-chemistry.orgresearchgate.net
Ligand Design in Transition Metal Catalysis
The design and synthesis of ligands are fundamental to the advancement of transition metal catalysis. Ligands, which are molecules or ions that bond to a central metal atom, play a crucial role in modulating the steric and electronic properties of a catalyst. This, in turn, influences the catalyst's activity, selectivity, and stability. The introduction of specific functional groups onto a ligand scaffold can fine-tune the performance of the resulting metal complex for a particular chemical transformation.
One of the most powerful and versatile methods for creating carbon-phosphorus bonds, which are central to many important classes of ligands, is the reaction of an organometallic species, such as a Grignard reagent, with a halophosphine. This approach allows for the direct installation of aryl or heteroaryl moieties onto a phosphorus center.
In this context, 5-bromo-2-thienylmagnesium bromide would serve as a nucleophilic source of the 5-bromo-2-thienyl group. The reaction of this Grignard reagent with a chlorophosphine, such as dichlorophenylphosphine (B166023) or phosphorus trichloride, is the primary synthetic route for incorporating the 5-bromothienyl unit into a phosphine ligand.
The general synthetic scheme would involve the dropwise addition of the Grignard reagent to a solution of the chlorophosphine in an anhydrous solvent, typically tetrahydrofuran (THF), often at reduced temperatures to control the reaction's exothermicity. The number of equivalents of the Grignard reagent used would determine the degree of substitution at the phosphorus center, allowing for the synthesis of mono-, di-, or tri-substituted phosphine ligands.
For instance, the reaction with dichlorophenylphosphine could yield (5-bromo-2-thienyl)phenylphosphine derivatives. The presence of the bromine atom on the thiophene ring offers a site for further functionalization, potentially through cross-coupling reactions. This would allow for the creation of more complex, multidentate, or electronically modified ligands.
While the synthetic utility is clear from established chemical principles, detailed studies on the catalytic performance of transition metal complexes bearing ligands specifically derived from 5-bromo-2-thienylmagnesium bromide are not extensively documented. The electronic properties of the resulting phosphine ligand, characterized by the electron-donating or -withdrawing nature of the 5-bromo-2-thienyl group, would be a key determinant of the catalytic activity of its metal complexes. However, without specific research data, a quantitative analysis of its impact remains speculative.
Advanced Synthetic Applications and Material Precursors
Synthesis of Functionalized Thiophene (B33073) Oligomers and Polymers
The creation of thiophene-based oligomers and polymers is a cornerstone of materials science, with applications ranging from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs). The precise control over polymer structure, or regioregularity, is paramount for achieving desirable electronic properties, and Magnesium, bromo(5-bromo-2-thienyl)- and related species are instrumental in this process.
Regioregularity in poly(3-alkylthiophene)s (P3ATs) is crucial for device performance. A polymer chain with consistent head-to-tail (HT) linkages between monomer units can adopt a planar conformation, which facilitates π-stacking and enhances charge carrier mobility. cmu.edunih.gov In contrast, regioirregular polymers containing a mix of head-to-head (HH) and tail-to-tail (TT) couplings have twisted backbones that disrupt π-conjugation and diminish conductivity. cmu.edunih.gov
The Grignard Metathesis (GRIM) method is a powerful technique for synthesizing highly regioregular P3ATs. cmu.edu This method involves the reaction of a 2,5-dihalo-3-alkylthiophene with an alkyl Grignard reagent, such as isopropylmagnesium chloride, which selectively performs a halogen-magnesium exchange at the more reactive 5-position. This in-situ formation of a 2-bromo-5-(bromomagnesio)-3-alkylthiophene intermediate, a close analogue of the titular compound, is the key step. Subsequent nickel-catalyzed polymerization, often using Ni(dppp)Cl2, proceeds via Kumada Catalyst Transfer Polycondensation (KCTP), affording P3ATs with HT content exceeding 98%. cmu.edunih.gov This controlled, chain-growth mechanism allows for the synthesis of polymers with defined molecular weights and low polydispersity. nih.gov
| Polymerization Method | Monomer Precursor | Key Intermediate | Catalyst | Resulting Polymer | Reference |
| Grignard Metathesis (GRIM) / KCTP | 2,5-dibromo-3-alkylthiophene | 2-bromo-5-(bromomagnesio)-3-alkylthiophene | Ni(dppp)Cl2 | Regioregular (>98% HT) Poly(3-alkylthiophene) | cmu.edunih.gov |
| Deprotonative Polymerization | 2-chloro-3-substituted thiophene | Organometallic monomer via deprotonation | Ni(NHC) Complex | Regioregular HT Polythiophene | nih.gov |
This synthetic control has enabled the creation of not just simple P3ATs, but also more complex alternating copolymers. By designing specific halo-bithiophene monomers and polymerizing them using nickel catalysts, researchers have produced copolymers with superior solubility and unique film-forming properties, such as dual-layered structures. nih.gov
While linear, regioregular polymers are sought after for many electronic applications, branched oligothiophenes represent another important class of π-electron systems. These structures can possess unique three-dimensional charge transport properties. The synthesis of such materials can be achieved through controlled cross-coupling reactions.
During metal-catalyzed Grignard cross-coupling reactions, the dimerization of the Grignard reagent can occur as a side reaction, leading to homo-coupling products. scispace.com While often considered a drawback in the synthesis of linear systems, this reactivity can be harnessed to create specific branched structures. For instance, the coupling of the Grignard reagent of 2-bromo-5-dodecylthiophene (B1283368) can be used to synthesize not only linear terthiophenes and quaterthiophenes but also symmetric α,α'-didodecyloligothiophenes through controlled dimerization pathways. scispace.com These reactions demonstrate the versatility of thienyl Grignard reagents in building diverse π-conjugated architectures beyond simple linear chains.
Thienylene oligomers are well-established as essential components in conducting polymers and as active layers in organic light-emitting diodes (OLEDs). sigmaaldrich.com The Kumada cross-coupling reaction, which pairs a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst, is a foundational method for their synthesis. nih.gov
The general strategy involves the reaction of a thienyl Grignard reagent with a dihalothiophene. For example, to synthesize an unsubstituted terthiophene (a trimer), 2-thienylmagnesium bromide can be coupled with 2,5-dibromothiophene (B18171). nih.gov The use of Magnesium, bromo(5-bromo-2-thienyl)- allows for a step-wise, controlled elongation of the oligomer chain. This reagent can be coupled with another thienyl derivative, and the remaining bromine atom serves as a handle for further functionalization or chain extension, providing precise control over the final oligomer length and substitution pattern.
Construction of Complex Heterocyclic Architectures
Beyond one-dimensional polymers and oligomers, thienyl Grignard reagents are indispensable tools for constructing complex, multi-dimensional heterocyclic frameworks. These structures are of great interest for their unique photophysical properties and potential applications in advanced materials.
Fused thiophene systems, where the thiophene ring is fused with other carbocyclic or heterocyclic rings, create rigid, planar molecules with extended π-conjugation. Cyclopentadithiophenes are one such class of compounds that have been synthesized using Grignard chemistry. wku.edu A modified route to 1,3-disubstituted cyclopenta[c]thiophenes utilizes traditional Grignard reactions to build the core structure. wku.edu The synthesis involves multiple steps where Grignard reagents are added to ketone precursors, followed by cyclization to form the fused-ring system. This approach allows for the creation of fully characterized intermediates in high purity and good yields, demonstrating the reliability of Grignard reagents in complex multi-step syntheses. wku.edu
The utility of polymers and oligomers synthesized from thienyl Grignard reagents is often enhanced through post-polymerization derivatization. This process allows for the introduction of new functional groups that can tune the material's properties or enable its integration into different environments.
A notable example is the synthesis of regioregular ionic polythiophenes. rsc.org The process begins with the synthesis of poly[3-(n-bromoalkyl)thiophene-2,5-diyl] via standard GRIM polymerization. The bromoalkyl side chains on this precursor polymer are then reacted with a nucleophile, such as 1-methylimidazole, to generate poly{3-[n-(1-methylimidazolium-3-yl)alkyl]thiophene-2,5-diyl bromide}. rsc.org This transformation converts a standard polythiophene into a polyelectrolyte. The resulting ionic polymer exhibits strong interactions with inorganic materials like silica, allowing for the creation of homogeneous, π-conjugated polymer/silica hybrid materials with unique optical and thermal properties. rsc.org This strategy of derivatization highlights how the initial structure built using Grignard chemistry can be a scaffold for creating even more complex and functional extended frameworks.
Precursors for Advanced Organic Materials
The Grignard reagent, Magnesium, bromo(5-bromo-2-thienyl)-, serves as a pivotal precursor in the bottom-up synthesis of sophisticated organic materials. Its unique bifunctionality, possessing both a reactive Grignard handle and a bromine atom on a thiophene ring, makes it an ideal building block for constructing complex macromolecular architectures, particularly conjugated polymers. This reagent is central to polymerization techniques that yield materials with highly controlled structures and tailored electronic properties, essential for applications in modern electronics.
Role in Polymer Backbones and Block Copolymers
Magnesium, bromo(5-bromo-2-thienyl)-, and its derivatives are instrumental in the formation of polymer backbones through a process known as Grignard Metathesis (GRIM) polymerization. cmu.edu In this chain-growth mechanism, the Grignard reagent essentially acts as the monomeric unit that is sequentially added to the growing polymer chain. The polymerization is typically initiated by a nickel catalyst, such as Ni(dppp)Cl₂, which facilitates the cross-coupling reaction. acs.orgnih.gov
A significant breakthrough in this area is the discovery that the GRIM polymerization of 2,5-dibromo-3-alkylthiophenes proceeds via a quasi-"living" mechanism. acs.org This characteristic provides a high degree of control over the synthesis, allowing for the production of polymers with predetermined molecular weights and relatively narrow molecular weight distributions (polydispersity index, PDI). acs.org This level of control is a critical factor in tuning the final properties of the material.
The "living" nature of the polymerization is particularly advantageous for the synthesis of well-defined block copolymers. acs.org By sequentially introducing different thiophene monomers to the reaction, distinct blocks can be grown from the active polymer chain end. This has been demonstrated by the synthesis of block copolymers containing different poly(3-alkylthiophene) segments, opening pathways to novel materials with unique, phase-separated morphologies and combined functionalities. acs.org The ability to create these advanced polymer structures positions thienyl Grignard reagents as essential tools for designing next-generation materials for electronics and optoelectronics.
Table 1: Characteristics of Regioregular Poly(3-alkylthiophene)s via GRIM Polymerization This table illustrates the controlled nature of the GRIM polymerization, showing how polymer properties can be managed by adjusting reaction conditions. Data is representative of typical findings in the field.
| Polymer Type | Monomer to Initiator Ratio | Resulting Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
| Poly(3-hexylthiophene) | Variable | Controlled by ratio | 1.2 - 1.5 | acs.org |
| Block Copolymer | Sequential Addition | Predetermined by monomer blocks | Narrow | acs.org |
Intermediate for Conjugated Polymer Development
The development of high-performance conjugated polymers, especially regioregular poly(3-alkylthiophene)s (rr-P3ATs), heavily relies on the formation of thienyl Grignard intermediates like Magnesium, bromo(5-bromo-2-thienyl)-. cmu.edu Regioregularity, specifically a high percentage of head-to-tail (HT) couplings between thiophene units, is crucial for minimizing steric hindrance and promoting the planar conformation necessary for efficient charge transport and high conductivity. cmu.edu
The GRIM method has become a preferred route for synthesizing these materials due to its simplicity and effectiveness. cmu.edu The process typically begins with a 2,5-dibromo-3-alkylthiophene monomer. A bromine-magnesium exchange is performed on this monomer using a standard Grignard reagent (e.g., tert-butylmagnesium chloride), which selectively occurs at the more reactive 2-position of the thiophene ring. cmu.eduacs.org This in situ reaction generates the critical reactive intermediate, 2-bromo-5-magnesiobromo-3-alkylthiophene, an analogue of the title compound.
This thienyl Grignard intermediate is the active monomeric species in the subsequent nickel-catalyzed polymerization. nih.gov The catalyst orchestrates the cross-coupling of these intermediates in a chain-growth fashion, leading to the formation of a highly regioregular polymer backbone. acs.org The ability to generate this key intermediate reliably and have it undergo controlled polymerization is fundamental to the development of conjugated polymers for a wide array of applications, including field-effect transistors, organic photovoltaics, and sensors. acs.org
Table 2: Key Stages of GRIM Polymerization for Conjugated Polymers This table outlines the fundamental steps in the Grignard Metathesis (GRIM) polymerization process, emphasizing the role of the thienyl Grignard intermediate.
| Stage | Description | Key Chemical Species Involved |
| 1. Intermediate Formation | A bromine-magnesium exchange reaction on the starting monomer creates the reactive Grignard intermediate. | 2,5-dibromo-3-alkylthiophene, tert-butylmagnesium chloride |
| 2. Initiation | A nickel complex activates the polymerization process. | Ni(dppp)Cl₂ |
| 3. Propagation | The Grignard intermediate (active monomer) adds to the growing polymer chain in a controlled, chain-growth manner. | 2-bromo-5-magnesiobromo-3-alkylthiophene, Nickel-terminated polymer chain |
| 4. Termination | The reaction is quenched, often with an acid, to yield the final H/Br terminated polymer. | Methanol/HCl |
Computational and Spectroscopic Investigation Techniques
Theoretical Calculations for Mechanistic Elucidation
Theoretical calculations have become indispensable tools for exploring the intricate details of Grignard reactions, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For thienyl Grignard reagents, DFT calculations help rationalize reaction outcomes, such as regioselectivity in addition reactions. researchgate.net These studies can model the transition states of a reaction, allowing researchers to predict the most likely pathways and understand why certain products are formed over others. researchgate.netresearchgate.net DFT analysis has been applied to various Grignard reactions, including cross-coupling and addition reactions, to explain selectivity. researchgate.netnih.gov The calculations can consider factors like the influence of solvents and the electronic properties of substituents on the reactivity of the Grignard reagent. researchgate.netnumberanalytics.com For instance, DFT has been used to study the FeI/FeII/FeIII catalytic cycle in cross-coupling reactions involving aryl Grignard reagents, providing a detailed molecular-level understanding of the mechanism. nih.gov The insights gained from DFT can explain the preference for either a polar, concerted mechanism or a stepwise single electron transfer (SET) process based on precursor geometries and relative energies. researchgate.net
Table 1: Insights from DFT Studies on Grignard Reagents
| Area of Investigation | Key Insights Provided by DFT | Relevant Studies |
| Reaction Mechanism | Elucidation of multi-step pathways, including the identification of key intermediates and transition states. researchgate.net | Yamazaki & Yamabe (2002) researchgate.net, Chang et al. (2023) researchgate.net, Nakamura et al. nih.gov |
| Reactivity & Selectivity | Rationalization of chemo- and regioselectivity by comparing the activation energies of different reaction pathways. researchgate.netnumberanalytics.com | Chang et al. (2023) researchgate.net |
| Catalytic Cycles | Detailed modeling of catalytic cycles, such as the FeI/FeII/FeIII mechanism in iron-catalyzed cross-coupling reactions. nih.gov | Nakamura et al. nih.gov |
| Solvent Effects | Understanding the role of coordinating solvents (e.g., THF, diethyl ether) in stabilizing intermediates and influencing reaction barriers. researchgate.netacs.org | Alonso et al. researchgate.net, Cárdenas & Suffert acs.org |
Computational modeling provides a framework for understanding the complete energy profile of a Grignard reaction. Early models suggested simple four-membered ring transition states, but more sophisticated calculations, including those using DFT, have revealed more complex mechanisms, often involving dimeric Grignard species. researchgate.netnih.gov These models show that dinuclear Grignard moieties can be more reactive than monomeric species. researchgate.net
Two primary pathways are often considered: a polar mechanism involving nucleophilic addition and a single electron transfer (SET) mechanism, which proceeds through radical intermediates. researchgate.netacs.org Computational studies can determine the energetic favorability of each pathway depending on the specific Grignard reagent, the substrate, and the solvent. acs.orgnih.gov For example, reactions with conjugated carbonyl substrates are more likely to proceed via a SET mechanism. nih.gov Ab initio molecular dynamics (AIMD) and DFT calculations have been instrumental in identifying the specific reactive species in solution and determining what factors favor one mechanism over the other. nih.gov These models confirm that the reaction pathway is not singular; rather, a manifold of accessible pathways often exists, with the preference influenced by the specific reaction conditions. nih.gov
Advanced Spectroscopic Methods for In Situ Analysis
Real-time monitoring of chemical reactions provides critical data on kinetics, mechanism, and safety. For Grignard reactions, which are often highly exothermic, in situ spectroscopic methods are particularly valuable. researchgate.netacs.org
In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful process analytical technologies (PAT) for monitoring the progress of Grignard reagent formation in real-time. researchgate.netyoutube.com FTIR spectroscopy is particularly effective for tracking the concentration of the organic halide starting material. researchgate.netacs.org A key application is in ensuring reaction initiation; by monitoring the disappearance of the infrared absorbance band of the C-Br bond in the starting material (2,5-dibromothiophene), one can confirm that the reaction has started and it is safe to continue adding the reagent. researchgate.netacs.org This prevents the dangerous accumulation of unreacted halide. acs.org
Raman spectroscopy is a complementary technique that is highly sensitive to molecular and conformational changes. youtube.com It is particularly adept at analyzing reactions in slurries and can monitor changes in the carbon backbone of molecules. youtube.com Both techniques provide a direct window into the reaction, allowing for the tracking of reactants, intermediates, and products to determine reaction kinetics and endpoints. youtube.comresearchgate.net
Table 2: Spectroscopic Monitoring of Grignard Formation
| Technique | Monitored Species/Bond | Information Gained | Source(s) |
| In situ FTIR | Organic Halide (C-X stretch) | Confirms reaction initiation, monitors reactant consumption, prevents accumulation, ensures process safety. researchgate.netacs.org | researchgate.net, acs.org |
| In situ Raman | C-H bending modes, carbon backbone stretches | Provides complementary data on molecular structure, conformational changes, and kinetics. youtube.com | youtube.com |
| Both FTIR/Raman | Reactants, Intermediates, Products | Real-time reaction profiles, kinetic data, endpoint determination. youtube.com | youtube.com |
Beyond reaction monitoring, spectroscopy provides fundamental insights into the structure and behavior of Grignard reagents in solution. The exact nature of a Grignard reagent is complex and is governed by the Schlenk equilibrium, which describes the balance between the organomagnesium halide (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. acs.org Spectroscopic analysis, in conjunction with kinetic studies, helps to probe this equilibrium. acs.org The solvent plays a critical role, forming coordination complexes with the magnesium center, which are typically tetrahedral. acs.orgwikipedia.org For instance, in solvents like tetrahydrofuran (B95107) (THF), Magnesium, bromo(5-bromo-2-thienyl)- would exist as a complex with solvent molecules coordinated to the magnesium atom. wikipedia.org By tracking spectral changes over time under various conditions, kinetic parameters of the reaction can be determined. unp.edu.aroxinst.com
Chromatographic Analysis in Reaction Monitoring (e.g., Gas-Liquid Chromatography)
While spectroscopic methods monitor the reaction in real-time, chromatographic techniques are essential for analyzing the final product mixture. Gas-Liquid Chromatography (GLC), a common form of gas chromatography (GC), is used to separate and quantify volatile compounds. libretexts.orggmi-inc.com Although the Grignard reagent itself is not volatile and cannot be analyzed directly by GC, the technique is invaluable for monitoring the reaction's outcome. libretexts.org After the reaction is complete and has been quenched (for example, with an acid workup), a sample of the organic phase can be injected into the GC. masterorganicchemistry.com The chromatogram provides quantitative data on the conversion of the starting material, the yield of the desired product, and the presence of any volatile byproducts. asianpubs.org This information is crucial for optimizing reaction conditions such as temperature, reaction time, and reactant ratios.
Table 3: Information from Gas-Liquid Chromatography (GLC) Analysis
| Parameter | Description | Purpose in Reaction Monitoring |
| Peak Area of Product | The integrated area of the peak corresponding to the desired product (e.g., a coupled or derivatized thiophene). | Used to calculate the reaction yield. |
| Peak Area of Reactant | The area of the peak for any remaining volatile starting material (e.g., 2,5-dibromothiophene). | Determines the percent conversion of the starting material. |
| Presence of Byproducts | Additional peaks in the chromatogram indicate the formation of side products. | Helps in identifying side reactions and improving selectivity. |
Future Research Directions and Methodological Innovations
The ongoing evolution of organic synthesis continually pushes the boundaries of what is possible with established reagents like Magnesium, bromo(5-bromo-2-thienyl)-. Future research is poised to enhance its utility, efficiency, and environmental compatibility through several key avenues of investigation. These directions focus on developing greener synthetic protocols, discovering more effective catalytic systems, broadening the reagent's applicability, integrating it with modern automation, and achieving a deeper understanding of its fundamental chemical nature.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing Magnesium, bromo(5-bromo-2-thienyl)-, and how is purity ensured?
- Methodology : Grignard reagent synthesis typically involves reacting 5-bromo-2-thienyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen). The reaction progress is monitored by observing magnesium consumption and gas evolution. Post-synthesis, quenching with deuterated solvents (e.g., D2O) followed by <sup>1</sup>H NMR analysis confirms intermediate formation. Purification via vacuum distillation or recrystallization ensures high purity. For structural validation, X-ray crystallography using SHELX software is recommended .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., THF-d8) identify proton environments and confirm bromine substitution on the thienyl ring.
- X-ray Crystallography : Single-crystal analysis with SHELXL refines bond lengths/angles, resolving potential ambiguities in the magnesium-thienyl coordination geometry .
- Elemental Analysis : Combustion analysis verifies C, H, N, and Br content against the molecular formula (e.g., C7H5Br2MgS) .
Q. How does the electronic structure of the 5-bromo-2-thienyl ligand influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model the electron-withdrawing effect of bromine on the thienyl ring. Natural Bond Orbital (NBO) analysis quantifies charge distribution, predicting nucleophilic attack sites. Experimental validation involves reacting the compound with electrophiles (e.g., carbonyls) and analyzing products via GC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during reaction intermediate analysis?
- Methodology :
- Multi-Technique Cross-Validation : Combine <sup>1</sup>H/<sup>13</sup>C NMR, IR (to detect Mg-C vibrations), and mass spectrometry (ESI-MS) to confirm intermediate structures.
- In Situ Monitoring : Use low-temperature NMR (-80°C) to stabilize transient intermediates. For example, monitor Grignard reagent formation in THF at controlled reaction rates .
- Crystallographic Data : Resolve ambiguities (e.g., disorder in crystal structures) using SHELXD for phase refinement .
Q. How can computational modeling predict the compound’s behavior in catalytic cycles or polymer synthesis?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., THF vs. ether) on magnesium coordination.
- Reactivity Prediction : Use transition-state modeling (e.g., in ORCA) to evaluate activation barriers for cross-coupling with aryl halides. Compare results with experimental yields from Suzuki-Miyaura reactions .
Q. What experimental designs mitigate challenges in handling air- and moisture-sensitive derivatives of this compound?
- Methodology :
- Schlenk Line Techniques : Conduct reactions under strict inert conditions using flame-dried glassware.
- Quenching Protocols : Use controlled addition of dry ice or alcohols to terminate reactions, minimizing side products.
- Stability Studies : Monitor decomposition rates via TGA/DSC under varying humidity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
